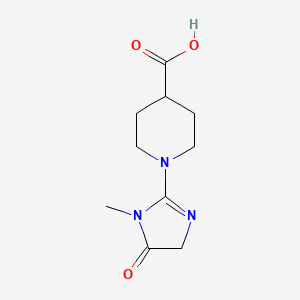

1-(1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H15N3O3 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

1-(1-methyl-5-oxo-4H-imidazol-2-yl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C10H15N3O3/c1-12-8(14)6-11-10(12)13-4-2-7(3-5-13)9(15)16/h7H,2-6H2,1H3,(H,15,16) |

InChI Key |

PRUJVLCOIWGEDI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CN=C1N2CCC(CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized using glyoxal and ammonia, followed by the addition of a piperidine derivative .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting with readily available raw materials. The process typically includes steps such as condensation, cyclization, and purification to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 1-(1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions that may include the formation of imidazole derivatives and piperidine rings. Research indicates that modifications of this compound can lead to derivatives with enhanced biological activities.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance:

- Mechanism of Action : Compounds derived from this structure have been shown to induce apoptosis in cancer cells, demonstrating effectiveness against various cancer lines such as colon and breast cancer .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have demonstrated that derivatives can effectively inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans .

Study 1: Anticancer Evaluation

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized new derivatives based on piperidine and evaluated their anticancer activities. The results indicated significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the piperidine structure can enhance therapeutic efficacy .

Study 2: Antimicrobial Assays

Another investigation focused on the antimicrobial activity of synthesized piperidine derivatives. The study utilized disc diffusion methods to assess efficacy against common pathogens. Results revealed several compounds with promising antibacterial and antifungal activities, indicating potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes such as protein synthesis, DNA replication, and cell division .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and analogs from the literature:

Key Observations:

- Heterocyclic Core : The target compound uniquely combines a piperidine ring with an imidazolone, whereas analogs often substitute piperidine with pyridine (e.g., ) or lack the oxo group ().

- Functional Groups : The carboxylic acid at position 4 of piperidine distinguishes the target from pyridine-based analogs (e.g., ) and trifluoromethyl-containing derivatives ().

- Substituents : Alkyl groups (e.g., methyl, isopropyl) on the imidazolone/pyridine rings are common, but the methoxymethyl group in and trifluoromethyl in introduce distinct electronic effects.

Physicochemical Properties

While explicit data (e.g., logP, pKa) are unavailable in the provided evidence, inferences can be made:

- Solubility: The carboxylic acid in the target compound and –3 enhances water solubility compared to non-acidic analogs (e.g., ).

- Hydrogen Bonding : The imidazolone and carboxylic acid groups (target, –3) facilitate hydrogen bonding, critical for target binding in biological systems.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid?

The synthesis typically involves refluxing intermediates in acidic media. For example, a mixture of sodium acetate (0.1 mol) and 3-formyl-1H-indole-2-carboxylic acid (0.11 mol) in acetic acid (100 mL) is refluxed for 3–5 hours. The precipitate is filtered, washed with acetic acid, water, and ethanol, and recrystallized from DMF/acetic acid . This method ensures high purity and yield for downstream applications.

Q. How is X-ray crystallography employed to resolve the crystal structure of this compound?

X-ray diffraction studies use programs like SHELXL for structure refinement. The compound’s zwitterionic form (e.g., imidazole-carboxylate derivatives) is stabilized by hydrogen bonding and π-π interactions. SHELX software is critical for processing intensity data and refining atomic coordinates, especially for high-resolution or twinned crystals .

Q. What analytical techniques validate the compound’s purity and structural integrity?

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard. For example, HPLC can quantify residual solvents, while ¹H/¹³C NMR confirms substituent positions. In one study, ammonium acetate buffer (pH 6.5) was used in HPLC analysis to monitor reaction progress .

Advanced Research Questions

Q. How can discrepancies between NMR and X-ray crystallographic data be resolved?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Advanced methods include:

Q. What strategies enhance the bioactivity of this compound through structural modifications?

Structure-Activity Relationship (SAR) studies guide modifications:

- Piperidine ring substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at position 4 improves metabolic stability .

- Imidazole ring functionalization : Adding hydrophobic substituents (e.g., benzothiazole) enhances binding to enzymes like PDE5 .

Computational docking (e.g., using AutoDock Vina) predicts interactions with biological targets like herbicide-resistant acetolactate synthase .

Q. How does coordination with metal ions influence the compound’s physicochemical properties?

The carboxylic acid and imidazole moieties act as polydentate ligands. For example:

| Metal Ion | Coordination Site | Observed Effect |

|---|---|---|

| Zn²⁺ | Carboxylate O, imidazole N | Increased solubility in aqueous media |

| Cu²⁺ | Imidazole N, piperidine N | Enhanced catalytic activity in oxidation reactions |

Such complexes are characterized via UV-Vis spectroscopy and cyclic voltammetry .

Q. What computational methods predict the compound’s reactivity in biological systems?

- Molecular Dynamics (MD) Simulations : Assess binding stability to proteins (e.g., herbicide targets) .

- ADMET Prediction : Tools like SwissADME evaluate absorption, metabolism, and toxicity. For instance, logP values <3 suggest favorable blood-brain barrier penetration .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across studies?

- Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., pH, temperature).

- Orthogonal assays : Validate herbicidal activity via both enzymatic (e.g., ALS inhibition) and whole-plant assays .

- Batch variability checks : Use HPLC-MS to confirm compound integrity across studies .

Experimental Design Considerations

Q. What precautions are critical during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.